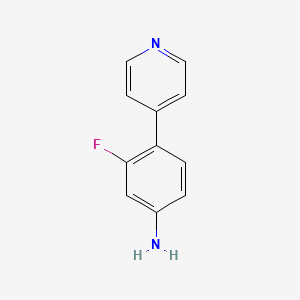
4-(4-Pyridyl)-3-fluoroaniline
Übersicht
Beschreibung
4-(4-Pyridyl)-3-fluoroaniline, also known as PFA, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. PFA is a heterocyclic aromatic amine that contains a fluorine atom and a pyridine ring, making it a valuable building block for the synthesis of various organic compounds.
Wissenschaftliche Forschungsanwendungen
Synthesis of Biologically Active Compounds
4-(4-Pyridyl)-3-fluoroaniline is an important intermediate in the synthesis of various biologically active compounds. For instance, it is used in the production of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one, which has potential applications in medicinal chemistry (Wang et al., 2016).
Photophysical Properties and Metal-Ion Recognition
Research shows that compounds containing 4-(4-Pyridyl)-3-fluoroaniline demonstrate notable photophysical properties. These compounds, such as those based on 1-(2-pyridyl)-4-styrylpyrazoles, exhibit strong blue-light emission due to intramolecular charge transfer (ICT) phenomena and can be used in metal ion sensing, particularly for recognizing Hg2+ ions (Orrego-Hernández et al., 2019).
Bioactivation and Reactive Metabolite Formation
4-(4-Pyridyl)-3-fluoroaniline is also a subject of study in metabolism and bioactivation, particularly in the formation of reactive benzoquinoneimines, which are important in understanding drug metabolism and toxicity (Rietjens & Vervoort, 1991).
Synthesis and Characterization in Chemical Intermediates
This compound is utilized in the synthesis of a range of chemical intermediates. For example, its derivatives, such as 5-aryl-2,2′-bipyridines, have been synthesized and their reactivity and photophysical properties have been studied to understand the effects of fluorine atoms in these molecules (Kopchuk et al., 2020).
Corrosion Inhibition
Research indicates that derivatives of 4-(4-Pyridyl)-3-fluoroaniline, such as aryl diazonium salts, are effective in inhibiting copper corrosion. This has implications for materials science, especially in the development of protective coatings for metals (Chira et al., 2017).
Fluorescent Sensors and AIE Properties
Derivatives of 4-(4-Pyridyl)-3-fluoroaniline have been used in the development of fluorescent sensors. These sensors exhibit aggregation-induced emission (AIE) properties and are employed for detecting metal ions like Fe(III), indicating their potential in environmental monitoring and analytical chemistry (Wang et al., 2016).
Eigenschaften
IUPAC Name |
3-fluoro-4-pyridin-4-ylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2/c12-11-7-9(13)1-2-10(11)8-3-5-14-6-4-8/h1-7H,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLXRITODSSOLON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)F)C2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Pyridyl)-3-fluoroaniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





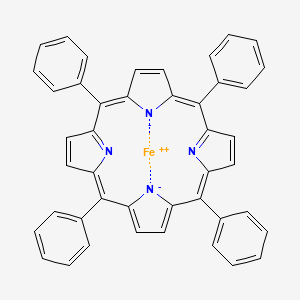
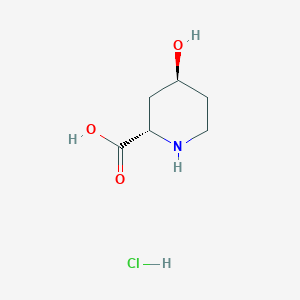
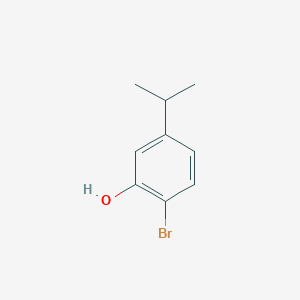
![(1R,3S,5S)-6,6-dimethylbicyclo[3.1.0]hexan-3-ol](/img/structure/B3245123.png)
![Imidazo[1,2-b]pyridazine-3,6-diamine](/img/structure/B3245131.png)
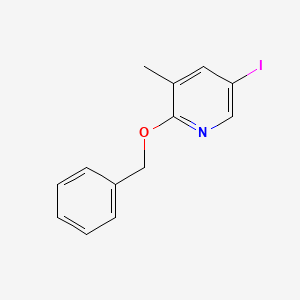
![4-[Tert-butyl(dimethyl)silyl]oxy-5-[[tert-butyl(dimethyl)silyl]oxymethyl]-3,3-difluorooxolan-2-one](/img/structure/B3245139.png)

![Benzo[a]phenoxazin-7-ium, 5-amino-9-(diethylamino)-, sulfate (1:1)](/img/structure/B3245164.png)
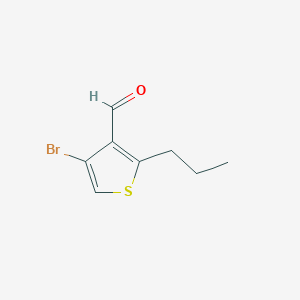
![Spiro[9H-fluorene-9,5'-[5H]indeno[1,2-b]pyridine],7'-bromo-](/img/structure/B3245171.png)
![2-[(4-Amino-3-methylphenyl)sulfanyl]ethan-1-ol](/img/structure/B3245188.png)